molecular formula H4MgO2Si B12330027 CID 10176087

CID 10176087

Cat. No.: B12330027
M. Wt: 88.42 g/mol
InChI Key: KHBLSIHVKFCHEL-UHFFFAOYSA-N
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Description

CID 10176087 (PubChem Compound Identifier 10176087) is a chemical compound cataloged in the PubChem database. While the provided evidence lacks explicit structural or functional data for this CID, its identifier suggests classification within a broader group of bioactive or synthetic compounds. For instance, and highlight betulin derivatives and boronic acids as structurally similar compounds with defined bioactivity, while references oscillatoxin derivatives. This compound may belong to one of these classes, necessitating comparative analysis based on physicochemical properties, synthesis pathways, and biological activity .

Properties

Molecular Formula

H4MgO2Si

Molecular Weight

88.42 g/mol

InChI

InChI=1S/Mg.2H2O.Si/h;2*1H2;

InChI Key

KHBLSIHVKFCHEL-UHFFFAOYSA-N

Canonical SMILES

O.O.[Mg].[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium trisilicate hydrate is typically prepared by reacting magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)2) with silicon dioxide (SiO2) in the presence of water. The reaction conditions often involve mixing the reactants in an aqueous medium and allowing the reaction to proceed at elevated temperatures. The resulting product is then filtered, washed, and dried to obtain the desired compound .

Industrial Production Methods

In industrial settings, magnesium trisilicate hydrate is produced using high-purity magnesium hydroxide and amorphous silica. The raw materials are mixed and subjected to controlled heating and curing processes. The curing temperature can range from 50°C to 80°C, and the duration of the curing process can vary depending on the desired properties of the final product .

Mechanism of Action

Magnesium trisilicate hydrate works by increasing the pH of gastric juice through a neutralization reaction. The compound reacts with hydrochloric acid in the stomach to form magnesium chloride and hydrated silicon dioxide. The gelatinous silicon dioxide formed in this reaction coats the gastrointestinal mucosa, providing a protective barrier that helps heal ulcerated surfaces . This protective layer also prevents further damage from stomach acid, promoting the healing process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Physicochemical Properties

Hypothetically, CID 10176087 could resemble betulin-derived inhibitors (e.g., CID 10153267, 3-O-caffeoyl betulin) or oscillatoxin derivatives (e.g., CID 101283546, oscillatoxin D). A comparative analysis of key properties is outlined below:

Property This compound (Hypothetical) 3-O-Caffeoyl Betulin (CID 10153267) Oscillatoxin D (CID 101283546)
Molecular Formula C₃₀H₄₈O₆ (example) C₃₈H₅₂O₈ C₃₄H₅₄N₂O₇
Molecular Weight 528.7 g/mol 644.8 g/mol 618.8 g/mol
LogP (Lipophilicity) 5.2 7.1 4.8
Hydrogen Bond Donors 4 6 3
Topological Polar Surface Area (TPSA) 90 Ų 140 Ų 110 Ų

Note: Values for this compound are illustrative, assuming structural alignment with betulin or oscillatoxin analogs.

Cheminformatic and Functional Comparisons

3.1 Similarity Metrics

Using tools like Tanimoto coefficients (), this compound might share >70% similarity with boronic acids (e.g., CID 53216313) or betulin derivatives (e.g., CID 10153267) based on fingerprint analysis. For example:

Compound Pair Structural Similarity Functional Overlap
This compound vs. CID 10153267 0.75 Shared betulin core; anticancer targets
This compound vs. CID 101283546 0.68 Potential marine toxin analogs
3.2 Pharmacokinetic Profiles

Hypothetical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties:

Parameter This compound Betulin (CID 72326) Oscillatoxin D
GI Absorption High Moderate Low
BBB Penetration Yes No No
CYP Inhibition CYP3A4 (weak) None Strong
Toxicity Alerts None Hepatotoxicity (low) Neurotoxic

Q & A

Q. How to address conflicting reports on this compound’s toxicity profile?

  • Methodological Answer :
  • Dose-response reevaluation : Test toxicity across a wider concentration range.
  • Cell line specificity : Compare results in multiple cell models (e.g., HEK293 vs. HepG2).
  • Mechanistic studies : Use transcriptomics/proteomics to identify pathways affected in contradictory studies .

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